molecular formula C9H8ClF B12335212 2-Chloro-4-cyclopropyl-1-fluorobenzene

2-Chloro-4-cyclopropyl-1-fluorobenzene

Cat. No.: B12335212
M. Wt: 170.61 g/mol
InChI Key: PXXDWHIHQIIPCW-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropyl-1-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 2, fluorine (F) at position 1, and a cyclopropyl group at position 4. Its molecular formula is C₉H₇ClF, with a molecular weight of 173.6 g/mol. The cyclopropyl group introduces strain and electron-donating characteristics via conjugation, while the halogens (Cl and F) modulate reactivity and polarity.

Properties

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

IUPAC Name

2-chloro-4-cyclopropyl-1-fluorobenzene

InChI

InChI=1S/C9H8ClF/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2

InChI Key

PXXDWHIHQIIPCW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropyl-1-fluorobenzene can be achieved through several methods. One common approach involves the use of cyclopropylmagnesium bromide and 2-chloro-4-fluorobenzene under specific reaction conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-cyclopropyl-1-fluorobenzene may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropyl-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Agents:
Research has indicated that derivatives of 2-chloro-4-cyclopropyl-1-fluorobenzene can exhibit significant antimicrobial properties. For instance, compounds incorporating this structure have been evaluated for their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .

2. Anticancer Activity:
The compound has also been explored for its potential anticancer activity. Research indicates that modifications to the cyclopropyl group can lead to enhanced interactions with biological targets associated with cancer cell proliferation. The structural diversity offered by this compound allows for the development of novel anticancer agents that may improve therapeutic outcomes .

3. Central Nervous System Effects:
There is ongoing research into the neuropharmacological effects of compounds related to 2-chloro-4-cyclopropyl-1-fluorobenzene. Some studies suggest that these compounds may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders .

Agrochemical Applications

1. Pesticides:
The compound serves as an important intermediate in the synthesis of various agrochemicals, particularly pesticides. Its unique chemical properties allow it to act effectively against specific pests while minimizing environmental impact. Research has focused on optimizing formulations that include 2-chloro-4-cyclopropyl-1-fluorobenzene to enhance efficacy and reduce toxicity to non-target organisms .

Case Studies

Study Focus Findings
Muthal et al. (2010)Antibacterial ActivityCompounds derived from 2-chloro-4-cyclopropyl-1-fluorobenzene showed MIC values ranging from 0.25 to 32 µg/mL against various pathogens .
Gadegoni et al. (2013)Anticancer PotentialStructural modifications led to increased potency against cancer cell lines, demonstrating the compound's versatility in drug design .
Aliphatic Ring Applications (2021)Neuropharmacological EffectsCompounds with cyclopropyl groups exhibited promising results in modulating CNS activity, suggesting potential therapeutic uses .

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropyl-1-fluorobenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The primary structural analogs of 2-Chloro-4-cyclopropyl-1-fluorobenzene include halogenated benzene derivatives with varying substituents. A closely related compound, 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene (CAS: 1314985-41-5), serves as a key comparator . Below is a detailed analysis:

Property 2-Chloro-4-cyclopropyl-1-fluorobenzene 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene
Molecular Formula C₉H₇ClF C₁₀H₁₀ClFO
Molecular Weight (g/mol) 173.6 204.64
Substituents -Cl (position 2), -F (position 1), cyclopropyl (position 4) -Cl (position 2), -F (position 4), cyclopropylmethoxy (position 1)
Key Functional Groups Halogens (Cl, F), cyclopropyl Halogens (Cl, F), ether (cyclopropylmethoxy)
Polarity Moderate (due to halogens) Higher (oxygen in methoxy enhances polarity)
Synthetic Utility Cross-coupling reactions, agrochemical intermediates Likely limited (discontinued commercial status suggests challenges)

Electronic and Steric Effects

  • Electron Density : The cyclopropyl group in 2-Chloro-4-cyclopropyl-1-fluorobenzene donates electrons via conjugation, while the methoxy group in the comparator compound donates electrons via resonance, significantly altering aromatic reactivity.

Physicochemical Properties

  • Solubility: The methoxy-containing analog is expected to exhibit higher solubility in polar solvents (e.g., ethanol, acetone) due to its oxygen atom, whereas 2-Chloro-4-cyclopropyl-1-fluorobenzene is more lipophilic.
  • Stability : The discontinued status of 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene may reflect instability under standard storage conditions or synthetic challenges, whereas the cyclopropyl-substituted compound’s stability remains understudied.

Biological Activity

2-Chloro-4-cyclopropyl-1-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

The molecular structure of 2-Chloro-4-cyclopropyl-1-fluorobenzene is characterized by the following properties:

PropertyValue
Molecular FormulaC9H8ClF
Molecular Weight170.61 g/mol
IUPAC Name4-chloro-2-cyclopropyl-1-fluorobenzene
InChI KeyMKGUADRKVKRVKM-UHFFFAOYSA-N
Canonical SMILESC1CC1C2=C(C=CC(=C2)Cl)F

The biological activity of 2-Chloro-4-cyclopropyl-1-fluorobenzene is largely attributed to its ability to interact with various molecular targets. The compound participates in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, allowing it to form stable intermediates that can influence biochemical pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-Chloro-4-cyclopropyl-1-fluorobenzene exhibit significant antimicrobial activity. For instance, derivatives containing cyclopropyl groups have been shown to inhibit the growth of various bacterial strains. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Herbicidal Activity

Research has demonstrated that certain fluorinated compounds, including those with cyclopropyl groups, possess herbicidal properties. In one study, a related compound exhibited a 69.6% inhibition rate against Brassica napus at a concentration of 100 µg/mL, suggesting potential applications in agricultural settings .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of 2-Chloro-4-cyclopropyl-1-fluorobenzene on various cancer cell lines. For example, a related compound required only 0.6 nM to induce significant apoptosis in acute leukemia cells, highlighting the potential for this class of compounds in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of cyclopropyl-containing compounds against Staphylococcus aureus. Results showed that these compounds could significantly reduce bacterial viability at low concentrations.
  • Herbicidal Activity : Another investigation focused on the herbicidal effects against Echinochloa crusgalli, where the cyclopropyl group was found to enhance herbicidal potency compared to non-cyclopropyl analogs.
  • Cytotoxicity in Cancer Research : A series of experiments demonstrated that derivatives of 2-Chloro-4-cyclopropyl-1-fluorobenzene exhibited dose-dependent cytotoxic effects on multiple cancer cell lines, warranting further investigation into their mechanisms and therapeutic applications.

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